1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine
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Overview
Description
1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features. This compound contains a bipiperidine core substituted with a 3,4-dimethylphenylsulfonyl group and a 2-fluorophenoxy group. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
The synthesis of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the bipiperidine core, followed by the introduction of the sulfonyl and phenoxy groups through various substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine can undergo several types of chemical reactions:
Oxidation: This reaction could involve the conversion of the sulfonyl group to a sulfone or sulfoxide.
Reduction: The compound may be reduced to alter the oxidation state of the sulfur atom.
Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine include other bipiperidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine lies in its specific combination of functional groups, which may confer distinct properties compared to its analogs.
Biological Activity
1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipiperidine core with a sulfonyl group and a phenoxy group, which contribute to its unique properties. The IUPAC name is 1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine. Its molecular formula is C24H31FN2O3S, with a molecular weight of approximately 442.58 g/mol.
Property | Value |
---|---|
Molecular Formula | C24H31FN2O3S |
Molecular Weight | 442.58 g/mol |
IUPAC Name | 1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine |
InChI | InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as receptors and enzymes. The sulfonyl and phenoxy groups are believed to facilitate binding to these targets, potentially modulating their activity through various signaling pathways.
Potential Targets
- Dopamine Receptors : Similar compounds have shown selective activity towards dopamine receptors, particularly the D3 receptor. This interaction may lead to neuroprotective effects and modulation of dopaminergic signaling.
- Enzymatic Activity : The compound may also inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Studies suggest that derivatives of bipiperidine compounds can protect against neurodegeneration in dopaminergic neurons. For instance, similar compounds have been shown to prevent cell death in models of Parkinson's disease by modulating D3 receptor activity .
Antidepressant Properties
Compounds with similar structures have been investigated for their antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
Anti-inflammatory Activity
Some studies highlight the anti-inflammatory potential of bipiperidine derivatives. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.
Case Studies and Research Findings
A review of the literature reveals several significant findings related to the biological activity of bipiperidine derivatives:
-
Dopamine Receptor Agonism : A study found that certain bipiperidine compounds selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity is essential for minimizing side effects associated with broader receptor activation .
Compound ID D3R Agonist Activity (EC50 nM) D2R Antagonist Activity (IC50 nM) Compound 1 710 ± 150 15,700 ± 3,000 Compound 2 278 ± 62 9,000 ± 3,700 - Neuroprotection : In vitro studies demonstrated that these compounds could protect dopaminergic neurons from oxidative stress-induced apoptosis .
- Anti-inflammatory Effects : Research indicated that related compounds exhibited significant inhibition of inflammatory cytokines in various assays, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAMPFDKHNXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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